Cas no 1504056-89-6 (2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one)

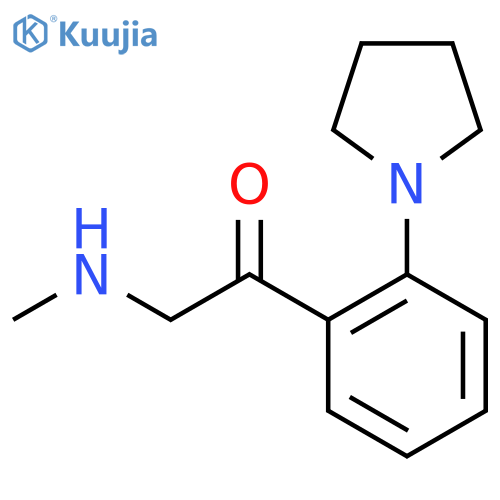

1504056-89-6 structure

商品名:2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one

2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one

- 2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one

- EN300-1759947

- 1504056-89-6

-

- インチ: 1S/C13H18N2O/c1-14-10-13(16)11-6-2-3-7-12(11)15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-10H2,1H3

- InChIKey: ASHRNVLSEKJSPU-UHFFFAOYSA-N

- ほほえんだ: O=C(CNC)C1C=CC=CC=1N1CCCC1

計算された属性

- せいみつぶんしりょう: 218.141913202g/mol

- どういたいしつりょう: 218.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1759947-0.05g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1759947-0.5g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1759947-1.0g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1759947-10.0g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1759947-0.25g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1759947-2.5g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1759947-5.0g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1759947-10g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1759947-5g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1759947-0.1g |

2-(methylamino)-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one |

1504056-89-6 | 0.1g |

$1031.0 | 2023-09-20 |

2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1504056-89-6 (2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-one) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬